

Application Notes and Protocols for Studying Galanin Signaling Pathways with M35 TFA

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Compound of Interest		
Compound Name:	Galanin Receptor Ligand M35 TFA	
Cat. No.:	B15494613	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a neuropeptide that plays a crucial role in a wide range of physiological processes, including neurotransmission, hormone secretion, and pain perception. It exerts its effects through three G protein-coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3. The distinct signaling pathways activated by these receptors make them attractive targets for therapeutic intervention in various disorders. M35 (TFA salt) is a high-affinity chimeric peptide that acts as a potent tool for investigating the complexities of galanin signaling. Its unique pharmacological profile, exhibiting both antagonistic and agonistic properties depending on the concentration and receptor subtype, allows for detailed dissection of galanin receptor function.

These application notes provide a comprehensive guide to using M35 TFA for studying galanin signaling pathways, including quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.

M35 TFA: A Versatile Tool for Galanin Receptor Research

M35 is a chimeric peptide that combines the N-terminal fragment of galanin (1-13) with the bradykinin (2-9) amide. This structure confers high affinity for galanin receptors. The trifluoroacetic acid (TFA) salt of M35 is a common formulation used in research.



The primary utility of M35 TFA lies in its ability to differentiate between galanin receptor subtypes and their downstream signaling cascades.

- GalR1 and GalR3 Signaling: GalR1 and GalR3 are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). M35 TFA can be used to probe this pathway. At low nanomolar concentrations, it antagonizes the inhibitory effect of galanin on cAMP production. However, at higher concentrations, it exhibits agonistic properties, directly inhibiting adenylyl cyclase.
- GalR2 Signaling: GalR2 is mainly coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in the mobilization of intracellular calcium. M35 TFA can be used to study this pathway by examining its effects on galanin-induced calcium release.
- Alternative Signaling Pathways: Furthermore, galanin receptors can also modulate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation. The effect of M35 TFA on these alternative signaling pathways can provide further insights into the complex biology of galanin receptors.

Data Presentation

Table 1: Quantitative Data for M35 TFA



Parameter	Value	Receptor Subtype	Species	Reference
Binding Affinity				
Kd	0.1 nM	Galanin Receptor (undifferentiated)	Not Specified	
Ki	0.11 nM	Human GalR1	Human	_
Ki	2.0 nM	Human GalR2	Human	-
Functional Activity (cAMP Assay)				_
Antagonistic Concentration	1 nM (reverses galanin-induced cAMP inhibition)	Galanin Receptor in Rin m 5F cells	Rat	
Agonistic Concentration	15 and 30 nM (inhibits forskolin- stimulated cAMP)	Galanin Receptor in Rin m 5F cells	Rat	_
In Vivo Activity				-
Effective Dose	6 nM/10 μL (i.c.v.)	Galanin Receptors in the brain	Rat	

Experimental ProtocolsRadioligand Binding Assay

Objective: To determine the binding affinity (Kd and Ki) of M35 TFA for galanin receptors.

Materials:



- Cell membranes expressing the galanin receptor subtype of interest (GalR1, GalR2, or GalR3)
- Radiolabeled galanin (e.g., [125I]-galanin)
- M35 TFA
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
- Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
- Glass fiber filters
- Scintillation cocktail
- Scintillation counter

Protocol:

- Prepare a series of dilutions of M35 TFA in binding buffer.
- In a microplate, add the cell membranes, a fixed concentration of radiolabeled galanin, and varying concentrations of M35 TFA or unlabeled galanin (for competition binding).
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Analyze the data using non-linear regression to determine the Kd and Ki values.

Functional Assay: cAMP Measurement

Methodological & Application



Objective: To characterize the antagonistic and agonistic effects of M35 TFA on GalR1 and GalR3 signaling.

Materials:

- Cells expressing GalR1 or GalR3 (e.g., CHO or HEK293 cells)
- M35 TFA
- Galanin
- Forskolin (to stimulate adenylyl cyclase)
- cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
- Cell culture medium
- Assay buffer

Protocol:

- Seed the cells in a multi-well plate and grow to confluence.
- For antagonist mode: Pre-incubate the cells with varying concentrations of M35 TFA for a short period (e.g., 15 minutes).
- Stimulate the cells with a fixed concentration of galanin (e.g., EC80) in the presence of M35 TFA.
- For agonist mode: Treat the cells with varying concentrations of M35 TFA in the presence of a fixed concentration of forskolin.
- Incubate for a specified time (e.g., 30 minutes) at room temperature.
- Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.



 Analyze the data to determine the IC50 (for antagonism) or EC50 (for agonism) values of M35 TFA.

Functional Assay: GTPyS Binding Assay

Objective: To measure the activation of G proteins by galanin receptors in response to M35 TFA.

Materials:

- Cell membranes expressing the galanin receptor of interest
- M35 TFA
- Galanin
- [35S]GTPyS
- GDP
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2)
- Scintillation counter

Protocol:

- In a microplate, combine the cell membranes, varying concentrations of M35 TFA (for agonist testing) or a fixed concentration of galanin with varying concentrations of M35 TFA (for antagonist testing), and GDP.
- Initiate the reaction by adding [35S]GTPyS.
- Incubate at 30°C for a specified time (e.g., 60 minutes).
- Terminate the reaction by rapid filtration through glass fiber filters.
- · Wash the filters with cold wash buffer.
- Measure the amount of bound [35S]GTPyS using a scintillation counter.



Analyze the data to determine the effect of M35 TFA on G protein activation.

Functional Assay: Calcium Mobilization

Objective: To assess the effect of M35 TFA on GalR2 signaling.

Materials:

- Cells expressing GalR2
- M35 TFA
- Galanin
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- Fluorescence plate reader with an injection module

Protocol:

- Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.
- Wash the cells to remove excess dye.
- Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
- Inject varying concentrations of M35 TFA (for agonist testing) or a fixed concentration of galanin in the presence of varying concentrations of M35 TFA (for antagonist testing).
- Monitor the change in fluorescence over time, which corresponds to changes in intracellular calcium concentration.
- Analyze the data to determine the effect of M35 TFA on calcium mobilization.

In Vivo Studies: Intracerebroventricular (ICV) Injection

Objective: To investigate the central effects of M35 TFA on galanin signaling in animal models.



Materials:

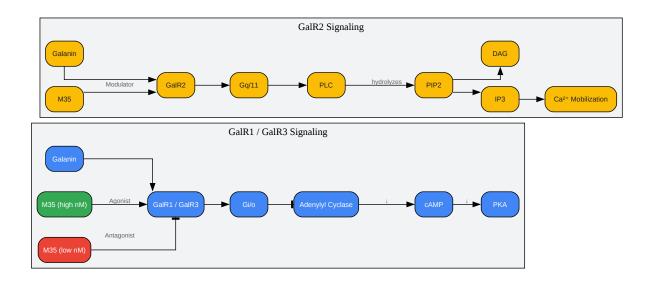
- M35 TFA
- Sterile artificial cerebrospinal fluid (aCSF)
- Anesthetic
- Stereotaxic apparatus
- Hamilton syringe
- Animal model (e.g., rat)

Protocol:

- Anesthetize the animal and mount it in a stereotaxic apparatus.
- Expose the skull and drill a small hole at the desired coordinates for the lateral ventricle.
- Dissolve M35 TFA in sterile aCSF to the desired concentration (e.g., 6 nM/10 μL).
- Slowly inject the M35 TFA solution into the lateral ventricle using a Hamilton syringe.
- Remove the syringe, suture the incision, and allow the animal to recover.
- Perform behavioral or physiological tests at specified time points after the injection to assess the effects of M35 TFA.

Visualizations

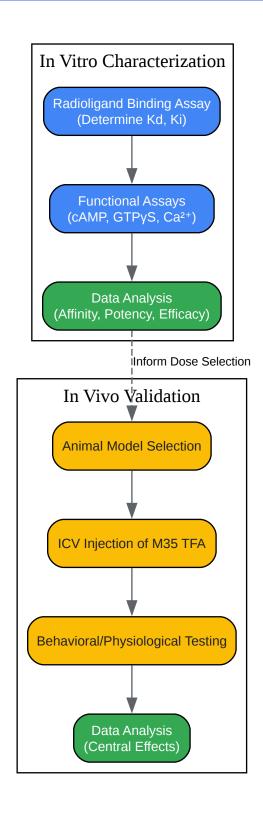




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Caption: Galanin receptor signaling pathways and the modulatory role of M35 TFA.

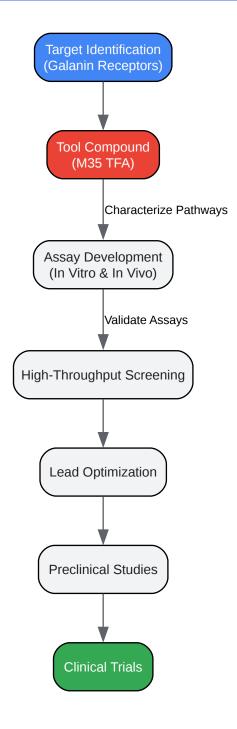




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Caption: Experimental workflow for studying galanin signaling with M35 TFA.





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Caption: Logical relationship of M35 TFA as a tool in drug development.

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